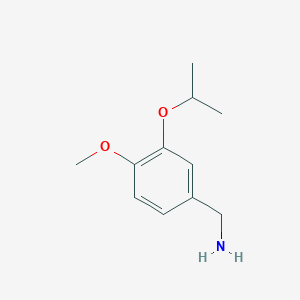
Benzenemethanamine, 4-methoxy-3-(1-methylethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, 4-methoxy-3-(1-methylethoxy)- is an organic compound with the molecular formula C11H17NO2 It is a derivative of benzenemethanamine, featuring methoxy and isopropoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 4-methoxy-3-(1-methylethoxy)- typically involves the following steps:
Starting Materials: The synthesis begins with benzenemethanamine as the core structure.
Methoxylation: Introduction of the methoxy group at the 4-position of the benzene ring. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable catalyst.
Isopropoxylation: Introduction of the isopropoxy group at the 3-position. This step involves the reaction of the intermediate product with isopropanol under acidic or basic conditions.
Industrial Production Methods
Industrial production of Benzenemethanamine, 4-methoxy-3-(1-methylethoxy)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzenemethanamine, 4-methoxy-3-(1-methylethoxy)- can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzenemethanamine derivatives.
Scientific Research Applications
Benzenemethanamine, 4-methoxy-3-(1-methylethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 4-methoxy-3-(1-methylethoxy)- involves its interaction with specific molecular targets. The compound may act on enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, 4-methoxy-: Lacks the isopropoxy group, resulting in different chemical properties.
Benzenemethanamine, 3-(1-methylethoxy)-: Lacks the methoxy group, leading to variations in reactivity and applications.
Benzenemethanamine, 4-methoxy-3-(1-methylethoxy)- (9CI): A closely related compound with similar structure and properties.
Uniqueness
Benzenemethanamine, 4-methoxy-3-(1-methylethoxy)- is unique due to the presence of both methoxy and isopropoxy groups, which confer distinct chemical and physical properties
Properties
CAS No. |
738563-98-9 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(4-methoxy-3-propan-2-yloxyphenyl)methanamine |
InChI |
InChI=1S/C11H17NO2/c1-8(2)14-11-6-9(7-12)4-5-10(11)13-3/h4-6,8H,7,12H2,1-3H3 |
InChI Key |
ZRVPODWGIOYKCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)CN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















